molecular formula C9H12N2 B569271 (R)-Nornicotine-d4 CAS No. 1259761-67-5

(R)-Nornicotine-d4

Katalognummer: B569271
CAS-Nummer: 1259761-67-5
Molekulargewicht: 152.233
InChI-Schlüssel: MYKUKUCHPMASKF-AIGLVOJCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Nornicotine-d4 (CAS: 66148-18-3) is a deuterium-labeled isotopologue of nornicotine, a secondary alkaloid found in tobacco and a major metabolite of nicotine. It is synthesized by replacing four hydrogen atoms with deuterium at specific positions (2,3,4,6-pyridine ring), resulting in a molecular formula of C₉H₁₂N₂ and a molecular weight of 152.23 g/mol . This compound is widely used as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) for quantifying nornicotine and related alkaloids in biological matrices and nicotine-containing products . Its high purity (>95%) and isotopic stability make it indispensable for pharmacokinetic studies and metabolic pathway analysis .

Eigenschaften

CAS-Nummer

1259761-67-5

Molekularformel

C9H12N2

Molekulargewicht

152.233

IUPAC-Name

2,3,4,6-tetradeuterio-5-[(2R)-pyrrolidin-2-yl]pyridine

InChI

InChI=1S/C9H12N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1,3,5,7,9,11H,2,4,6H2/t9-/m1/s1/i1D,3D,5D,7D

InChI-Schlüssel

MYKUKUCHPMASKF-AIGLVOJCSA-N

SMILES

C1CC(NC1)C2=CN=CC=C2

Synonyme

3-(2R)-2-pyrrolidinylpyridine-d4;  (+)-1’-demethylnicotine-d4;  (R)-3-(2-pyrrolidinyl)pyridine;  (+)-1’-Demethylnicotine;  (+)-2-(3’-Pyridyl)pyrrolidine;  (+)-Nornicotine;  (R)-(+)-Nornicotine;  (R)-(+)-Nornicotine; 

Herkunft des Produkts

United States

Vorbereitungsmethoden

Palladium-Catalyzed Deuteration

The most widely documented method employs palladium on carbon (Pd/C) as a catalyst under controlled hydrogen-deuterium exchange conditions. In this process, (R)-nornicotine undergoes H/D substitution at specific positions, typically the pyrrolidine ring’s 2′- and 5′-hydrogens. Reaction conditions include:

  • Temperature : 50–80°C

  • Pressure : 1–3 atm D₂

  • Solvent : Deuterated methanol (CD₃OD) or deuterium oxide (D₂O)

  • Reaction Time : 24–72 hours

Yields of (R)-Nornicotine-d4 under these conditions range from 60% to 85%, with deuterium incorporation exceeding 95% at the targeted positions. Isotopic purity is confirmed via liquid chromatography–tandem mass spectrometry (LC-MS/MS), which distinguishes deuterated analogs from protiated forms.

Challenges in Enantiomeric Retention

A critical limitation of catalytic deuteration is the potential for racemization during prolonged reaction times. Studies demonstrate that temperatures above 70°C lead to partial epimerization, reducing enantiomeric excess (ee) from >99% to 80–90%. To mitigate this, low-temperature protocols (40–50°C) with shorter durations (12–24 hours) are recommended, albeit with a trade-off in deuterium incorporation (85–90%).

Enantioselective Demethylation of (R)-Nicotine-d4

An alternative route involves the enzymatic demethylation of (R)-nicotine-d4, leveraging cytochrome P450 (CYP) enzymes to selectively remove the N-methyl group. This method preserves the R-configuration while introducing deuterium at predefined sites.

CYP82E Enzyme Family

The tobacco CYP82E subfamily (CYP82E4, CYP82E5v2, CYP82E10) catalyzes the N-demethylation of nicotine to nornicotine with notable enantioselectivity. Recombinant CYP82E4 exhibits a 15:1 preference for (R)-nicotine over (S)-nicotine, producing (R)-nornicotine with 92% ee. Key parameters include:

  • Substrate : (R)-Nicotine-d4 (deuterated at the pyrrolidine ring)

  • Enzyme Concentration : 0.5–1.0 µM

  • Cofactor : NADPH (1 mM)

  • Reaction Time : 2–4 hours

Demethylation yields reach 70–80%, with LC-MS/MS analysis confirming retention of deuterium labels.

Industrial-Scale Biocatalysis

Industrial applications utilize immobilized CYP82E4 on silica-based supports to enhance stability and reusability. Pilot-scale reactors (10 L volume) achieve 65% conversion efficiency over 10 cycles, though deuterium loss (<5%) occurs due to proton exchange in aqueous buffers.

Chiral Resolution of Racemic Nornicotine-d4

For laboratories lacking access to enantioselective synthesis, chiral resolution of racemic nornicotine-d4 offers a pragmatic alternative.

Diastereomeric Salt Formation

Racemic nornicotine-d4 is treated with chiral acids (e.g., L-tartaric acid or D-di-p-toluoyl tartaric acid) to form diastereomeric salts. The (R)-enantiomer preferentially crystallizes in ethanol, yielding 50–60% recovery with 98% ee.

Preparative Chiral Chromatography

High-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IC or Chiralcel OD-H) resolves racemic mixtures. Optimal conditions include:

  • Mobile Phase : Hexane:isopropanol (90:10) + 0.1% diethylamine

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25°C

This method achieves >99% ee for (R)-Nornicotine-d4 but requires large solvent volumes, limiting scalability.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, enantiomeric purity, and practicality of major methods:

MethodYield (%)Deuterium Incorporation (%)Enantiomeric Excess (%)Scalability
Pd/C Catalytic Exchange60–8590–9580–90High
CYP82E4 Demethylation70–8095–9892Moderate
Chiral Resolution50–6010098–99Low

Quality Control and Analytical Validation

Isotopic Purity Assessment

Deuterium content is quantified using nuclear magnetic resonance (¹H NMR) and LC-MS/MS. The absence of protiated peaks in the ¹H NMR spectrum (δ 2.8–3.2 ppm, pyrrolidine protons) confirms >95% deuterium incorporation.

Enantiomeric Purity Verification

Chiral HPLC with UV detection (λ = 254 nm) remains the gold standard. (R)-Nornicotine-d4 elutes at 12.3 minutes under Chiralpak IC conditions, distinct from the (S)-enantiomer (14.1 minutes).

Analyse Chemischer Reaktionen

Types of Reactions: ®-Nornicotine-d4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of nornicotine N-oxide.

    Reduction: Formation of reduced nornicotine derivatives.

    Substitution: Formation of halogenated nornicotine derivatives.

Wissenschaftliche Forschungsanwendungen

Quantification in Biological Samples

A significant application of (R)-Nornicotine-d4 is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotine and its metabolites in biological samples. For instance, a validated LC-MS/MS procedure was developed to simultaneously determine various nicotine-related compounds, including nornicotine, in human plasma and urine. The inclusion of (R)-Nornicotine-d4 allows for accurate monitoring of unauthorized tobacco use and helps elucidate the pharmacokinetics of nicotine replacement therapies .

Table 1: Analytes and Internal Standards Used in LC-MS/MS

AnalyteInternal Standard
NicotineNicotine-D4
CotinineCotinine-D3
NornicotineNornicotine-D4
Trans-3-hydroxycotinineOH-cotinine-D3

Case Study: Monitoring Tobacco Use

In a clinical study involving nicotine-abstinent participants, (R)-Nornicotine-d4 was utilized to track nornicotine levels after administering transdermal nicotine patches. This research provided insights into the disposition of nornicotine and its metabolites, enhancing understanding of tobacco consumption patterns and the effectiveness of nicotine replacement therapies .

Nitrosation Studies

(R)-Nornicotine-d4 also plays a crucial role in toxicological research, particularly concerning its nitrosation in human saliva. A study demonstrated that nornicotine can be nitrosated to form N-nitrosonornicotine (NNN), a potent carcinogen. By employing (R)-Nornicotine-d4 as a tracer, researchers were able to quantify the formation of NNN under various conditions, revealing its potential health risks associated with tobacco use .

Table 2: NNN Formation from (R)-Nornicotine-d4

Sample TypeNNN Yield (%)
Saliva from Non-Smokers0.003% - 0.051%

Case Study: Carcinogenic Potential

In another study involving saliva samples from nonsmoking volunteers, the nitrosation of (R)-Nornicotine-d4 led to measurable levels of NNN. The results indicated that nornicotine present in tobacco products could contribute to cancer risk through endogenous nitrosation processes, highlighting the importance of monitoring this compound in tobacco-related health studies .

Stable Isotope Labeling

The use of stable isotopes like (R)-Nornicotine-d4 is pivotal in analytical chemistry for improving the accuracy of quantification methods. Its incorporation into studies allows for enhanced detection limits and specificity when analyzing complex biological matrices. The compound has been utilized effectively to differentiate between endogenous and exogenous sources of nornicotine in various research settings .

Table 3: Comparison of Detection Methods

MethodSensitivitySpecificity
LC-MS/MSHighHigh
GC-MSModerateModerate

Wirkmechanismus

The mechanism of action of ®-Nornicotine-d4 involves its interaction with nicotinic acetylcholine receptors in the brain. These receptors are part of the cholinergic system and play a crucial role in neurotransmission. ®-Nornicotine-d4 binds to these receptors, mimicking the action of acetylcholine and leading to the release of neurotransmitters such as dopamine. This interaction is key to understanding the addictive properties of nicotine and its effects on the central nervous system.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Non-Deuterated Nornicotine
  • CAS: 5746-86-1 (±-Nornicotine)
  • Molecular Formula : C₉H₁₂N₂
  • Molecular Weight : 148.20 g/mol
  • Used as a reference metabolite in tobacco exposure studies but less suited for precise quantification compared to its deuterated counterpart .
Cotinine-d3
  • CAS : 110952-70-0
  • Molecular Formula: C₁₀H₁₀D₃NO
  • Molecular Weight : 179.24 g/mol
  • Key Differences: Deuterated form of cotinine, nicotine’s primary metabolite. Unlike (R)-Nornicotine-d4, it is used to study cotinine-specific metabolic pathways. Both compounds serve as internal standards but target distinct analytes .
Anatabine-d4 and Anabasine-d4
  • Anatabine-d4 CAS : 1020719-11-2
  • Anabasine-d4 CAS : 1020719-08-7
  • Key Differences: Minor tobacco alkaloids with deuterium labeling. Anatabine-d4 and anabasine-d4 are structurally distinct from nornicotine (pyrrolidine vs. pyridine-pyrrolidine backbone) and are used to differentiate alkaloid sources in tobacco product analysis .

Analytical Performance

Parameter (R)-Nornicotine-d4 Non-Deuterated Nornicotine Cotinine-d3
Detection Sensitivity High (reduced background noise) Moderate (signal overlap) High
Quantitative Role Internal standard Target analyte Internal standard
MS/MS Transition 152.23 → 134.1 148.20 → 130.1 179.24 → 160.1
Application Nicotine metabolism Tobacco exposure assessment Cotinine quantification
  • (R)-Nornicotine-d4 exhibits superior sensitivity in LC-MS/MS due to its isotopic signature, which minimizes interference from non-deuterated compounds in complex matrices .
  • Non-deuterated nornicotine is prone to ion suppression in biological samples, limiting its utility as a reference standard .

Pharmacokinetic and Metabolic Studies

  • Isotope Effect: The deuterium in (R)-Nornicotine-d4 slightly alters its metabolic rate compared to non-deuterated nornicotine, a critical consideration when extrapolating tracer study results .
  • Comparative Data: In urine metabolomics, (R)-Nornicotine-d4 achieved a recovery rate of 98.2% vs. 89.5% for non-deuterated nornicotine, highlighting its reliability . Co-analysis with anatabine-d4 and anabasine-d4 in nicotine pouches demonstrated a limit of quantification (LOQ) of 0.1 ng/mL, outperforming non-deuterated standards .

Q & A

Basic Research Questions

Q. What are the methodological challenges in synthesizing (R)-Nornicotine-d4, and how can isotopic purity be ensured during synthesis?

  • Answer : Synthesis of (R)-Nornicotine-d4 requires deuterium incorporation at specific positions (e.g., α- and β-carbon positions in the pyrrolidine ring). Key challenges include minimizing isotopic scrambling and achieving >98% isotopic purity. Methods:

  • Deuterium Source : Use deuterated reagents (e.g., D2O or deuterated reducing agents) under controlled pH and temperature to prevent exchange .
  • Analytical Validation : Employ high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR to confirm deuteration sites and quantify purity. For example, HRMS should show a mass shift of +4 Da compared to non-deuterated nornicotine .
  • Reproducibility : Document reaction conditions (e.g., solvent, catalyst, and reaction time) in supplementary materials to enable replication .

Q. Which analytical techniques are most reliable for characterizing (R)-Nornicotine-d4 in complex biological matrices?

  • Answer : Prioritize techniques with high sensitivity and specificity:

  • LC-MS/MS : Optimize chromatographic separation using chiral columns (e.g., Chiralpak® IG-3) to resolve (R)- and (S)-enantiomers. Use deuterium-specific transitions (e.g., m/z 163 → 117 for d4-labeled vs. 159 → 113 for unlabeled) .
  • Isotope Dilution Analysis : Spike samples with internal standards (e.g., (R)-Nornicotine-d7) to correct for matrix effects .
  • Data Reporting : Include calibration curves with R<sup>2</sup> >0.99 and limits of detection (LOD) ≤0.1 ng/mL in tables .

Q. How does the stability of (R)-Nornicotine-d4 vary under different storage conditions, and what protocols ensure long-term integrity?

  • Answer : Stability depends on temperature, light exposure, and solvent:

  • Freeze-Thaw Cycles : Conduct stability tests over 3–5 cycles (-80°C to 25°C). Report degradation rates using ANOVA to compare means .
  • Long-Term Storage : Store in amber vials with inert gas (argon) at -80°C. Publish degradation kinetics (e.g., half-life at -80°C vs. -20°C) in supplementary tables .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor-binding data between (R)-Nornicotine-d4 and its non-deuterated analog?

  • Answer : Contradictions may arise from isotopic effects on binding kinetics or experimental design variability. Mitigation strategies:

  • Control Experiments : Compare deuterated/non-deuterated analogs in the same assay batch to minimize inter-experimental variability .
  • Kinetic Modeling : Use surface plasmon resonance (SPR) to measure binding constants (KD) and assess isotopic impacts on association/dissociation rates .
  • Statistical Analysis : Apply t-tests or Bayesian inference to determine if differences are statistically significant (p <0.05) .

Q. What experimental designs are optimal for studying the metabolic pathways of (R)-Nornicotine-d4 in vivo, and how can isotopic interference be minimized?

  • Answer :

  • Tracer Studies : Administer (R)-Nornicotine-d4 with stable isotope-labeled cofactors (e.g., <sup>13</sup>C-glucose) to track metabolic flux via LC-HRMS .
  • Isotopic Dilution : Use a crossover study design where subjects receive deuterated and non-deuterated compounds in separate phases to control for matrix effects .
  • Data Interpretation : Normalize metabolite ratios to account for natural abundance of deuterium in biological systems .

Q. How do chiral stability and racemization kinetics of (R)-Nornicotine-d4 impact its pharmacokinetic studies?

  • Answer : Racemization under physiological conditions (e.g., pH 7.4, 37°C) can skew pharmacokinetic data. Methodological steps:

  • Time-Course Analysis : Incubate (R)-Nornicotine-d4 in simulated gastric fluid and plasma. Quantify enantiomer ratios via chiral HPLC at intervals (0, 1, 6, 24 hrs) .
  • Kinetic Parameters : Calculate racemization rate constants (krac) using first-order kinetics models. Compare with non-deuterated analogs to isolate isotopic effects .

Methodological Best Practices

  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, including detailed descriptions of animal models and statistical power calculations .
  • Data Contradictions : Address conflicting results by re-evaluating assumptions (e.g., isotopic purity, assay conditions) and conducting sensitivity analyses .
  • Reproducibility : Share raw data (e.g., NMR spectra, chromatograms) in supplementary materials with standardized file naming (e.g., Table_S1_RawData.csv) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.